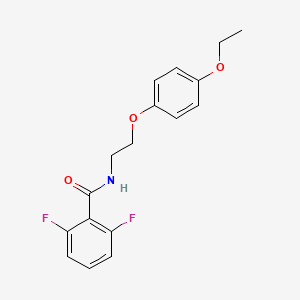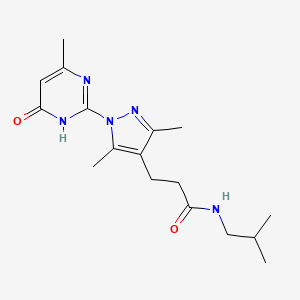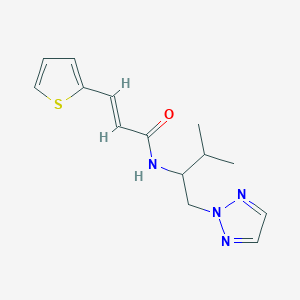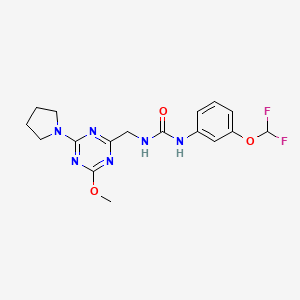![molecular formula C8H11NO B2710713 1-[(Oxiran-2-yl)methyl]cyclobutane-1-carbonitrile CAS No. 2060046-32-2](/img/structure/B2710713.png)
1-[(Oxiran-2-yl)methyl]cyclobutane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(Oxiran-2-yl)methyl]cyclobutane-1-carbonitrile” is a chemical compound with the molecular formula C8H11NO . Its molecular weight is 137.18 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H11NO/c9-6-8(2-1-3-8)4-7-5-10-7/h7H,1-5H2 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The boiling point of this compound is not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Oxetane-Containing Compounds: Biological Activities
Oxetane-containing compounds (OCCs), which include structures like 1-[(oxiran-2-yl)methyl]cyclobutane-1-carbonitrile, have been identified in various natural sources, including microorganisms, marine invertebrates, algae, and particularly in plants of the genus Taxus. These compounds exhibit a wide range of biological activities due to their high-energy oxygen-containing non-aromatic heterocyclic structures. Significant biological activities of OCCs produced by bacteria and Actinomycetes include antineoplastic, antiviral (specifically against arboviruses), and antifungal activities. Additionally, these compounds have been found to stimulate angiogenesis, act as respiratory analeptics, and show antiallergic effects with high confidence levels ranging from 81 to 99% (Vil’ et al., 2019).
Synthesis and Characterization of Cyclobutane Derivatives
The synthesis and characterization of cyclobutane derivatives, such as 1,2-bis(1-methyl-1,4-dihydro-4-pyridinylidene)cyclobutane, have been explored. These derivatives are synthesized through dehydrogenated intermolecular cyclization processes. Characterization techniques including 1H NMR, 13C NMR, and UV-vis absorption spectroscopy have been utilized to elucidate the structure and properties of these compounds (Muramatsu, Toyota, & Satou, 2009).
Rearrangement and Synthesis of Novel Acceptors for Chromophores
The rearrangement of 4-oxobutane-1,1,2,2-tetracarbonitriles to penta-1,3-diene-1,1,3-tricarbonitrile moieties represents an innovative approach to synthesizing novel acceptors for donor–acceptor chromophores. This process facilitates the synthesis of structural analogs to significant acceptors like tricyanofuran (TCF) and tricyanopyrrole (TCP), which are crucial for developing donor–acceptor chromophores (Belikov et al., 2016).
Gold(I)-Catalyzed Intermolecular Cycloadditions
The use of gold(I) catalysis in intermolecular [2+2] cycloadditions between allenamides and alkenes demonstrates a straightforward method for synthesizing highly substituted cyclobutane derivatives. These reactions proceed with complete regio- and stereocontrol, showcasing the potential of gold(I) catalysis in the efficient and selective formation of complex cyclobutane structures (Faustino et al., 2012).
Anticorrosive Behavior of Epoxy Monomers
Investigations into the anticorrosive behavior of aromatic epoxy monomers, including those containing the oxiran-2-yl group, have shown significant effectiveness in inhibiting the corrosion of carbon steel in acidic solutions. These studies combine computational and experimental techniques to provide insights into the mechanisms of corrosion inhibition and the potential application of such compounds in protecting metal surfaces (Dagdag et al., 2019).
Safety and Hazards
This compound is associated with several hazard statements, including H302, H312, H315, H317, H319, H332, H335, and H341 . Precautionary measures should be taken when handling this compound, such as avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1-(oxiran-2-ylmethyl)cyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-6-8(2-1-3-8)4-7-5-10-7/h7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBDJCKGSLRISN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2CO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B2710632.png)


![N-benzyl-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2710636.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2710637.png)
![2-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(furan-2-yl)pyridazin-3(2H)-one](/img/structure/B2710643.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylamino]ethanol](/img/structure/B2710647.png)
![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide](/img/structure/B2710648.png)


